

Application Notes and Protocols: Synthesis of Triethylmethylammonium Methyl Carbonate

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Compound of Interest

Compound Name: *Triethylmethylammonium methyl carbonate*

Cat. No.: *B050297*

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Abstract

This document provides a detailed experimental protocol for the synthesis of **triethylmethylammonium methyl carbonate**, an ionic liquid with applications in organic synthesis and as a green solvent. The described method is a green synthesis route that avoids the use of hazardous materials traditionally employed for quaternization reactions.^[1] The synthesis involves the direct methylation of triethylamine with dimethyl carbonate under elevated temperature and pressure. This protocol is based on established procedures for the synthesis of analogous quaternary ammonium methyl carbonates.

Introduction

Triethylmethylammonium methyl carbonate is a quaternary ammonium salt that belongs to the class of ionic liquids. Ionic liquids are valued for their low vapor pressure, high thermal stability, and tunable solvent properties. The synthesis of **triethylmethylammonium methyl carbonate** via the reaction of triethylamine with dimethyl carbonate represents an environmentally benign approach, as dimethyl carbonate is a non-toxic and biodegradable methylating agent.^[2] The resulting methyl carbonate anion is also advantageous for subsequent chemical transformations, such as anion metathesis. This protocol details the experimental setup, reaction conditions, and expected outcomes for the synthesis of this versatile ionic liquid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **triethylmethylammonium methyl carbonate**, based on analogous syntheses of similar compounds.^[3]

Parameter	Value	Reference
Reactants		
Triethylamine (TEA)	1.0 molar equivalent	-
Dimethyl carbonate (DMC)	5.6 molar equivalents	[3]
Methanol (Solvent)	1:2 volume ratio to TEA	[3]
Catalyst (e.g., Triethylmethylammonium bromide)	5% by weight of reactants	[3]
Reaction Conditions		
Temperature	110 °C	[3]
Reaction Time	8 hours	[3]
Pressure	Autogenous (High Pressure)	[3]
Expected Outcome		
Conversion of Triethylamine	>99%	[3]
Product Purity	High (further purification may be required)	-

Experimental Protocols

Materials and Equipment

- Reactants:
 - Triethylamine (TEA), ≥99%

- Dimethyl carbonate (DMC), $\geq 99\%$
- Methanol, anhydrous
- Triethylmethyammonium bromide (optional, as catalyst)
- Equipment:
 - High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge
 - Heating mantle or oil bath
 - Schlenk line or glove box for inert atmosphere operations
 - Rotary evaporator
 - Standard laboratory glassware
 - Analytical balance

Synthesis Procedure

- Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Assemble the reactor according to the manufacturer's instructions.
- Charging the Reactor:
 - Under an inert atmosphere (e.g., nitrogen or argon), add triethylamine to the autoclave.
 - Add the catalyst, triethylmethyammonium bromide (5% of the total reactant weight), to the reactor.
 - Add anhydrous methanol in a 1:2 volume ratio relative to the triethylamine.
 - Add dimethyl carbonate in a 5.6 molar excess relative to the triethylamine.
- Reaction:

- Seal the autoclave securely.
- Begin stirring the reaction mixture.
- Heat the reactor to 110 °C. The pressure will increase as the temperature rises (autogenous pressure).
- Maintain the reaction at 110 °C for 8 hours with continuous stirring. Monitor the temperature and pressure throughout the reaction.
- Work-up and Purification:
 - After 8 hours, turn off the heating and allow the reactor to cool to room temperature. Caution: Do not open the reactor until it has completely cooled and the internal pressure has returned to ambient pressure.
 - Once cooled, carefully vent any residual pressure and open the autoclave.
 - Transfer the reaction mixture to a round-bottom flask.
 - Remove the excess dimethyl carbonate and methanol using a rotary evaporator.
 - The resulting viscous liquid is the crude **triethylmethylammonium methyl carbonate**. Further purification, if necessary, can be achieved by washing with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, followed by drying under high vacuum.

Characterization

The structure and purity of the synthesized **triethylmethylammonium methyl carbonate** can be confirmed by standard analytical techniques:

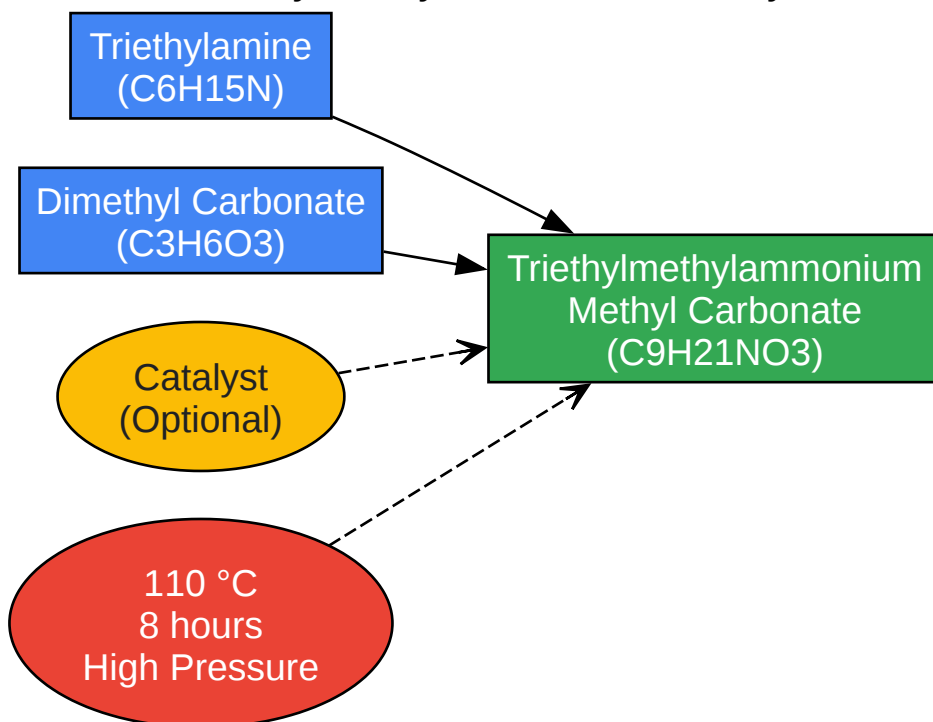
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the presence of the triethylmethylammonium cation and the methyl carbonate anion.
- Fourier-Transform Infrared (FTIR) Spectroscopy:

- The FTIR spectrum should show characteristic peaks for the C-N stretching of the quaternary ammonium group and the C=O and C-O stretching of the methyl carbonate anion.[3]

Visualizations

Reaction Pathway

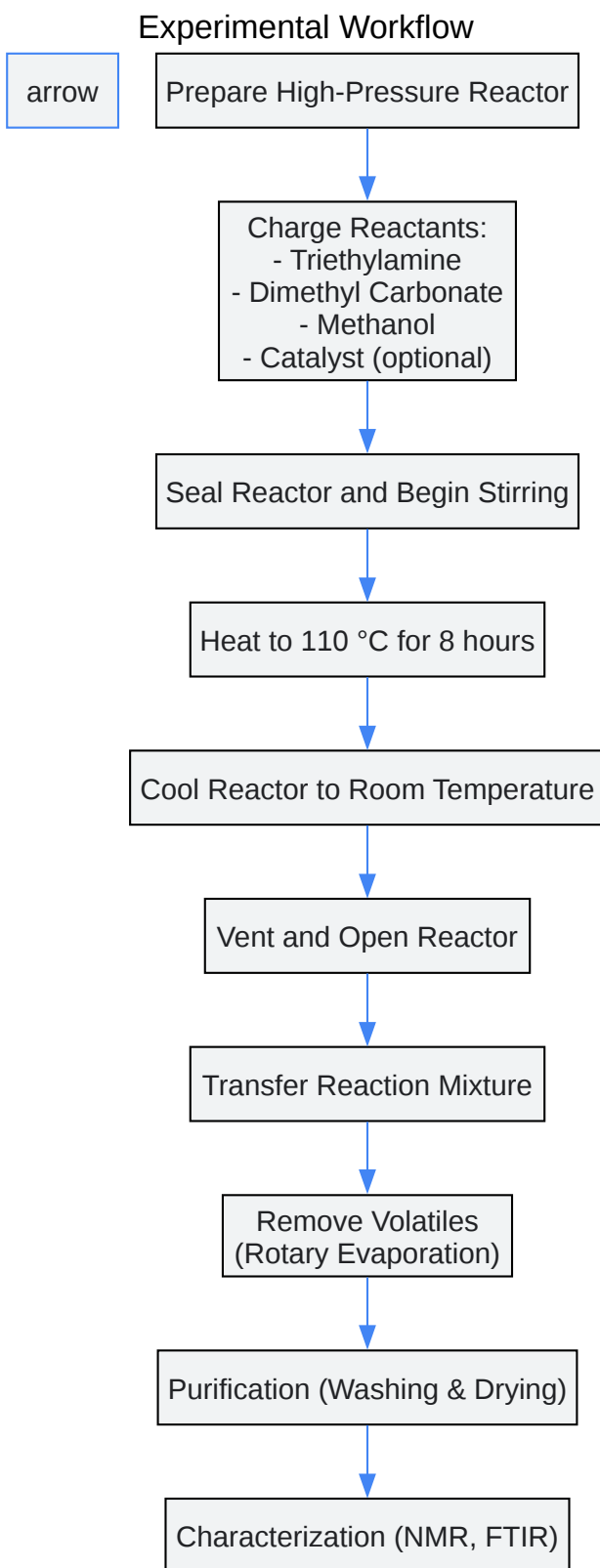
Synthesis of Triethylmethylammonium Methyl Carbonate



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Caption: Reaction scheme for the synthesis of **triethylmethylammonium methyl carbonate**.

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis and purification of the product.

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